1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3 and a carboxylic acid moiety at position 4. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for derivatives with diverse biological activities. The carboxylic acid group at position 5 enhances water solubility and provides a handle for further functionalization, such as esterification or amidation, to optimize pharmacokinetic properties . The compound’s synthetic accessibility and structural rigidity make it a promising candidate for drug discovery, particularly in targeting enzymes and receptors involved in oncology, infectious diseases, and neurological disorders.
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-7-3-6(9(13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFHFUUCGHRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19743-72-7 | |
| Record name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent reactions to introduce the carboxylic acid functionality . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
DMPCA has the molecular formula and features a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group. The compound's structure contributes to its reactivity and interaction with biological systems, making it a valuable scaffold for drug development.
Medicinal Chemistry
DMPCA has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, which can lead to:
- Antimicrobial Activity : Research indicates that derivatives of DMPCA exhibit significant antimicrobial properties against various pathogens. Studies have shown that modifications to the pyrazolo ring can enhance its efficacy against resistant strains of bacteria and fungi .
- Anticancer Properties : Preliminary studies suggest that DMPCA may inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Drug Development
DMPCA serves as a versatile building block in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations allows researchers to create analogs with improved pharmacological profiles. For instance:
- Scaffold for Anticancer Agents : Researchers have utilized DMPCA as a scaffold for developing new anticancer compounds that target specific cancer pathways .
- Potential CNS Agents : The compound's ability to cross the blood-brain barrier makes it a candidate for developing central nervous system (CNS) drugs aimed at treating neurological disorders .
Material Science Applications
DMPCA's unique chemical properties also make it suitable for applications in material science:
- Polymer Synthesis : DMPCA can be used as a monomer in the synthesis of polymers with specific functionalities. These polymers can be engineered for applications in coatings, adhesives, and drug delivery systems .
- Nanomaterials : The compound has potential applications in the development of nanomaterials due to its ability to form complexes with metal ions, which can be useful in catalysis and sensing technologies .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated the antimicrobial effects of DMPCA derivatives against Staphylococcus aureus. The research highlighted how specific substitutions on the pyrazolo ring enhanced antibacterial activity while reducing cytotoxicity towards human cells.
Case Study 2: Cancer Cell Inhibition
In another study by Jones et al. (2024), DMPCA was modified to create a series of analogs tested against breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridine core is widely modified to explore structure-activity relationships (SAR). Below is a detailed comparison of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with structurally related analogs, focusing on substituent effects and biological activities.
Structural Analogs and Substituent Effects
Key Observations
Position 1 Substituents :
- Methyl (1-Me) or ethyl (1-Et) groups are common, with larger alkyl chains (e.g., isopropyl) observed in derivatives like sc-334020 (1-isopropyl variant), which may influence steric interactions with target proteins .
- Aromatic substitutions (e.g., 1-Ph in ) enhance π-π stacking in enzyme binding pockets, critical for antiviral activity .
Position 4 Modifications: Chlorine (4-Cl) in the chloro-derivative increases electrophilicity, making it a reactive intermediate for nucleophilic substitution reactions . Amino groups (4-NH₂ or 4-NHPh) are pivotal for receptor antagonism, as seen in A1 adenosine receptor inhibitors (Ki < 10 nM) and antileishmanial agents (IC50 < 0.4 µM) .
Position 5 Functionalization :
- Carboxylic acid (5-COOH) improves solubility but may limit membrane permeability. Conversion to esters (5-COOEt) or amides (e.g., NAMPT inhibitors in ) balances bioavailability and target engagement .
- Ethyl esters (e.g., SQ 20009) are potent PDE inhibitors, while methyl esters are less common due to metabolic instability .
Biological Activity Trends: Antimicrobial/Antiviral: Phenylamino and lipophilic esters (e.g., ) dominate this category, leveraging hydrophobicity for membrane penetration . Enzyme Inhibition: NAMPT inhibitors derived from 5-carboxylic acid amides (e.g., ) show nanomolar potency, attributed to strong hydrogen bonding with the enzyme’s active site . Receptor Antagonism: A1 adenosine receptor selectivity is achieved via 4-amino and 5-ester groups, with steric bulk at position 3 minimizing off-target effects .
Physicochemical Properties
- LogP : Derivatives with ester groups (e.g., 5-COOEt) exhibit higher logP values (e.g., ~2.5–3.5) compared to carboxylic acids (logP ~1.3), correlating with improved blood-brain barrier penetration in neurological targets .
- pKa : The carboxylic acid (pKa ~3.5) ensures ionization at physiological pH, while ester derivatives remain neutral, enhancing cellular uptake .
Biological Activity
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 19743-72-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, anti-inflammatory, and enzyme inhibitory properties.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- Structure : The compound features a pyrazolo-pyridine framework that is critical for its biological interactions.
Antiviral Activity
Research has indicated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit significant antiviral properties. Notably:
- Inhibition of Hepatitis A Virus (HAV) : Compounds derived from this scaffold have shown promising activity against HAV with effective concentrations noted in various studies. For instance, certain derivatives demonstrated over 60% inhibition at low micromolar concentrations .
- Anti-HSV-1 Activity : In a study evaluating multiple derivatives, one compound exhibited the highest anti-HSV-1 activity with an effective concentration (EC50) significantly lower than that of established antiviral agents .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism:
- Mechanism : The inhibition of NAMPT disrupts the NAD+ biosynthesis pathway, which is crucial for cancer cell survival and proliferation .
- Potency : The compound showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in oncology.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Mechanism of Action : It was shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in vitro.
- Case Studies : In animal models of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antiviral Screening : A systematic evaluation of various pyrazolo derivatives highlighted their efficacy against multiple viral strains including VSV and TMV. The study concluded that structural modifications could enhance antiviral potency .
- Cancer Research : In a study focusing on NAMPT inhibitors, derivatives of pyrazolo compounds were synthesized and evaluated for their ability to inhibit tumor growth in xenograft models. Results indicated that these compounds could effectively reduce tumor size and improve survival rates in treated animals .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
The synthesis typically involves cyclocondensation reactions starting from pyrazole or pyridine precursors. For example, 1,3-dialkyl-1H-pyrazole-5-amine derivatives can react with appropriate carbonyl or nitrile-containing reagents under acidic or basic conditions to form the fused pyrazolo[3,4-b]pyridine core . Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous/organic solvent systems yields the carboxylic acid derivative . Optimization of reaction time, temperature, and catalyst (e.g., ZnCl₂) is critical for regioselectivity and yield .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on:
- X-ray crystallography to determine bond lengths, angles, and ring conformation .
- NMR spectroscopy : -NMR reveals methyl group protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). -NMR confirms carboxylic acid carbonyl signals (δ ~165–170 ppm) .
- FT-IR spectroscopy to identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .
Q. What biological relevance does this compound hold in medicinal chemistry?
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities, including kinase inhibition, antimicrobial properties, and anticancer potential. The carboxylic acid moiety enhances solubility and enables conjugation with targeting vectors (e.g., peptides) for improved pharmacokinetics . Specific studies highlight its role as a scaffold for adenosine receptor modulators .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of the carboxylic acid derivative?
- Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance cyclization efficiency .
- Purification techniques : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity (>98%) product .
- In situ monitoring : Employ LC-MS or TLC to track intermediate formation and minimize side reactions .
Q. What computational approaches are used to predict the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Models interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data of homologous complexes .
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from substituent effects or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl groups) to isolate contributing factors .
- Dose-response assays : Validate activity across multiple cell lines or enzymatic assays to rule out off-target effects .
Q. What strategies are recommended for designing analogs with enhanced metabolic stability?
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to maintain acidity while improving bioavailability .
- Prodrug approaches : Convert the carboxylic acid to esters (e.g., ethyl or pivaloyloxymethyl) for enhanced membrane permeability .
Methodological Considerations
Q. How should researchers address challenges in regioselectivity during synthesis?
Control reaction conditions (e.g., solvent polarity, temperature) to favor the desired regioisomer. For example, polar aprotic solvents (DMF or DMSO) may stabilize intermediates leading to the 5-carboxylic acid isomer .
Q. What analytical techniques are critical for assessing compound purity?
- HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities.
- Elemental analysis to verify C, H, N composition within ±0.4% of theoretical values .
- Mass spectrometry (HRMS) for exact mass confirmation .
Q. How can derivatization of the carboxylic acid group expand research applications?
Convert to:
- Amides : React with amines (e.g., benzylamine) using coupling agents (EDC/HOBt) for peptide-like analogs .
- Esters : Treat with methanol/H₂SO₄ to produce methyl esters for volatility in GC-MS analysis .
Data Interpretation & Validation
Q. What experimental controls are essential in biological assays involving this compound?
Include:
Q. How can researchers differentiate between direct and indirect mechanisms of action?
Use knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target engagement. Combine with pull-down assays using biotinylated analogs to identify binding partners .
Advanced Applications
Q. What role does this compound play in studying enzyme interactions (e.g., PYCR1)?
Pyrazolo[3,4-b]pyridine derivatives may modulate pyrroline-5-carboxylate reductase (PYCR1), a key enzyme in proline metabolism. Use enzyme inhibition assays (IC₅₀ determination) and isothermal titration calorimetry (ITC) to quantify binding affinity .
Q. How can stability studies under varying pH/temperature conditions inform formulation?
Conduct accelerated degradation studies :
Q. What structural modifications are prioritized for improving target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
